molecular formula C30H44K2O16S2 B1256791 atractyloside

atractyloside

Cat. No.: B1256791
M. Wt: 803 g/mol
InChI Key: IUCNQFHEWLYECJ-TUJNHLRFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dipotassium;[(2R,3R,4R,5R)-6-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-2-(hydroxymethyl)-5-(3-methylbutanoyloxy)-4-sulfonatooxyoxan-3-yl] sulfate is a complex organic compound with a unique structure. It contains multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions.

    Stereoselective Reactions: Stereoselective reactions are employed to ensure the correct configuration of chiral centers.

    Coupling Reactions: The protected intermediates are coupled using reagents like coupling agents and catalysts.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methylidene groups.

    Reduction: Reduction reactions can occur at the carbonyl and sulfonate groups.

    Substitution: Substitution reactions can take place at the hydroxyl and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium;[(2R,3R,4R,5R)-6-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-2-(hydroxymethyl)-5-(3-methylbutanoyloxy)-4-sulfonatooxyoxan-3-yl] phosphate
  • Dipotassium;[(2R,3R,4R,5R)-6-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-2-(hydroxymethyl)-5-(3-methylbutanoyloxy)-4-sulfonatooxyoxan-3-yl] chloride

Uniqueness

This compound is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and functional groups make it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.

Properties

Molecular Formula

C30H44K2O16S2

Molecular Weight

803 g/mol

IUPAC Name

dipotassium;[(2R,3R,4R,5R)-6-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-2-(hydroxymethyl)-5-(3-methylbutanoyloxy)-4-sulfonatooxyoxan-3-yl] sulfate

InChI

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28?,29-,30-;;/m1../s1

InChI Key

IUCNQFHEWLYECJ-TUJNHLRFSA-L

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Pictograms

Acute Toxic

Synonyms

Acid, Atractylic
Atractylate
Atractylic Acid
Atractyloside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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